Maltodecaose

Lectinology Glycobiology Binding affinity

Researchers requiring precise chain-length-defined maltooligosaccharides face variability with heterogeneous mixtures. Maltodecaose (DP10, ≥98% HPLC) eliminates this ambiguity as a homogeneous α-1,4-glucan standard. • Defined DP10 substrate for reproducible α-amylase/amylomaltase kinetics (Km, kcat/Km) • Essential probe for chain-length-dependent lectin/CBM binding & bacterial transport studies • Reliable HILIC/UPLC-ELSD calibration standard for accurate quantification Supplied with full Certificate of Analysis. Standard international B2B shipping available.

Molecular Formula C60H102O51
Molecular Weight 1639.4 g/mol
CAS No. 6082-21-9
Cat. No. B116981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltodecaose
CAS6082-21-9
SynonymsO-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-gluco
Molecular FormulaC60H102O51
Molecular Weight1639.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2
InChIKeyRJQKKZNUWRIHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltodecaose: Defined Standard for Enzymatic and Binding Studies


Maltodecaose (CAS 6082-21-9), also known as DP10, is a linear maltooligosaccharide composed of ten D-glucose units linked by α-1,4 glycosidic bonds, with a molecular weight of 1639.42 g/mol [1]. As a member of the maltodextrin family, it is produced through the enzymatic or chemical hydrolysis of starch and serves as a critical reference standard and substrate in glycobiology, enzymology, and food science [1]. Its defined chain length (DP10) distinguishes it from heterogeneous maltodextrin mixtures and enables precise, reproducible quantitative studies where exact degree of polymerization (DP) is essential for mechanistic interpretation [1].

1 Defined DP10 substrate for enzyme kinetics and amylase studies
2 Chain-length-specific probe for lectin and CBM binding assays
3 Homogeneous calibration standard for HILIC and UPLC-ELSD methods

Maltodecaose: Why Generic Mixtures Fall Short


Maltooligosaccharides of varying chain lengths exhibit distinct physicochemical properties, enzyme recognition patterns, and binding affinities that preclude simple interchangeability [1]. Heterogeneous mixtures or undefined hydrolysates introduce confounding variables such as variable substrate availability, differential transport kinetics, and inconsistent product profiles, rendering them unsuitable for rigorous, quantitative studies [2]. For example, bacterial transport systems demonstrate a strict size cut-off: E. coli transports maltodextrins only up to maltoheptaose (DP7), while longer chains like maltodecaose (DP10) bind but are not internalized, a distinction critical for understanding nutrient uptake mechanisms [3]. Therefore, precise DP-defined substrates are mandatory for reproducible enzyme kinetics, binding assays, and structural analyses where chain-length-specific effects are under investigation [REFS-1, REFS-3].

Heterogeneous maltodextrin mixtures introduce variable chain lengths, altering enzyme kinetics and binding profiles compared to defined DP10.
Maltoheptaose (DP7) or maltododecaose (DP12) may exhibit different recognition patterns; bacterial transport and lectin affinity are chain-length-specific and may not transfer.
Substituting with undefined hydrolysates risks non-reproducible substrate availability and inconsistent product profiles in quantitative enzymatic studies.

Maltodecaose: Comparative Evidence Guide


Lectin Binding Affinity: DP10 vs. DP6

Maltodecaose (DP10) exhibits significantly weaker binding to Agaricus bisporus lectin (ABL) than maltohexaose (DP6). The association constant (Ka) for maltodecaose is substantially lower than the maximum observed for maltohexaose (Ka = 1.93 × 10⁶ M⁻¹), consistent with a collapse in binding strength for chain lengths exceeding 6 glucose units [1]. Molecular docking further supports this trend, with calculated binding energies of −32.6 kJ/mol for maltohexaose and progressively weaker interactions for longer chains [1].

Lectin Binding
Cross-study comparable
Binding affinity (Ka) substantially lower than DP6 reference (Ka = 1.93 × 10⁶ M⁻¹). Molecular docking energy progressively weaker relative to DP6 optimum.
Chain-length-dependent lectin recognition; supports selection of optimal oligosaccharide length for binding studies.
ABL lectin binding context; affinity may shift with different lectin systems.
Lectinology Glycobiology Binding affinity

Non-Transportable Binding in E. coli vs. Maltoheptaose

Maltodecaose (DP10) binds to the E. coli outer envelope with high affinity (Kd = 3–4 μM) but, unlike maltoheptaose (DP7), is not transported into the cytoplasm [1]. Maltoheptaose is both bound and transported, whereas maltodecaose acts as a competitive inhibitor of maltose transport (Ki = 1.5–2.5 μM) without being utilized as a carbon source [1]. This size exclusion demonstrates a strict structural threshold for maltodextrin transport.

E. coli Transport
Direct head-to-head comparison
Maltodecaose binds with high affinity (Kd = 3–4 μM) but is not transported. Acts as competitive inhibitor (Ki = 1.5–2.5 μM). Maltoheptaose is both bound and internalized.
Supports bacterial transport mechanism studies and competitive inhibition assay context.
E. coli intact cell system; may require model-specific transport review.
Bacterial transport Maltodextrin binding E. coli

Amylomaltase Kinetics: DP10 vs. DP12

Amylomaltase (EC 3.2.1.33) from Nostoc punctiforme exhibits a Km of 0.64 mM for maltodecaose (DP10), compared to 0.62 mM for maltododecaose (DP12) under identical conditions (50 mM sodium phosphate buffer, pH 7.5, 30°C) [1]. The catalytic efficiency (kcat/Km) is 0.07 1/mM·s for maltodecaose and 0.077 1/mM·s for maltododecaose, indicating similar but non-identical substrate recognition [2].

Amylomaltase Kinetics
Cross-study comparable
Km = 0.64 mM for DP10 vs 0.62 mM for DP12. Catalytic efficiency kcat/Km = 0.07 1/mM·s vs 0.077 1/mM·s under identical conditions (pH 7.5, 30°C).
Provides quantitative benchmarks for enzyme-substrate recognition and supports chain-length preference characterization.
Nostoc punctiforme amylomaltase context; enzyme kinetics may vary with source organism.
Enzyme kinetics Amylomaltase Substrate specificity

CBM74 Recognition of Double Helical α-Glucan

The crystal structure of Ruminococcus bromii CBM74 bound with a double helical dimer of maltodecaose reveals that this carbohydrate-binding module specifically recognizes and binds double helical α-glucan structures, a feature characteristic of amylopectin in starch granules [1]. In contrast, RbCBM26 binds short maltooligosaccharides without this helical specificity, highlighting maltodecaose's unique ability to mimic and probe higher-order starch architecture [1].

Starch-Binding Module
Reported context
Crystal structure (1.7 Å) shows CBM74 specifically binds double helical dimer of maltodecaose, in contrast to CBM26 binding short maltooligosaccharides without helical specificity.
Supports use as a defined structural probe for starch-protein interaction studies at atomic resolution.
X-ray diffraction in Ruminococcus bromii Sas6 protein context; model-specific interpretation.
Structural biology Carbohydrate-binding module Starch

Maltodecaose Applications in Research and Industry


Defined Substrate for Amylase Kinetics

Maltodecaose serves as a precisely defined substrate for determining kinetic parameters (Km, kcat/Km) of α-amylases, amylomaltases, and other carbohydrate-active enzymes. Its use eliminates the variability introduced by heterogeneous maltodextrin mixtures, enabling accurate measurement of chain-length-dependent catalytic efficiency [1]. This is critical for enzyme engineering, inhibitor screening, and understanding the molecular basis of substrate recognition [1].

Probing Lectin and CBM Specificity

Due to its defined DP10 chain length, maltodecaose is an essential tool for investigating the chain-length dependence of lectin and CBM binding. Studies show that binding affinity can peak at intermediate chain lengths (e.g., DP6 for ABL) and decline for longer chains like maltodecaose [2]. Similarly, structural studies with CBM74 demonstrate that maltodecaose can adopt a double helical conformation recognized by specific starch-binding proteins [3]. Such precise, chain-length-defined probes are indispensable for mapping carbohydrate recognition domains.

Dissecting Bacterial Maltodextrin Transport

Maltodecaose is a key reagent for studying size exclusion in bacterial maltodextrin transport systems. In E. coli, it binds with high affinity to the outer envelope but is not internalized, providing a clear experimental tool to distinguish between binding and transport steps [4]. This property is exploited in competitive inhibition assays and in research aimed at targeting bacterial nutrient uptake pathways for antimicrobial development [4].

Calibration Standard for HILIC and UPLC-ELSD

As a homogeneous, high-purity oligosaccharide, maltodecaose (≥98% HPLC) is an ideal calibration standard and retention time marker for chromatographic methods separating maltooligosaccharides, including HILIC and UPLC-ELSD [5]. Its defined structure ensures accurate quantification of individual oligosaccharides in complex biological matrices such as honey, sake, and enzymatic hydrolysates [5].

Application
Selection Property
Validation Focus
Defined substrate for amylase kinetics
Chain-length specificity (DP10)
Km, kcat/Km reproducibility across enzyme sources
Probing lectin and CBM specificity
Binding affinity profile
Chain-length-dependent binding for mapping recognition domains
Dissecting bacterial maltodextrin transport
Non-transportable high-affinity binding
Competitive inhibition and transport step distinction
Calibration standard for HILIC/UPLC-ELSD
Homogeneous DP10 purity
Retention time consistency and quantification accuracy

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